molecular formula C2H6Cl2Si<br>(CH3)2SiCl2<br>C2H6Cl2Si B041323 Dichlorodimethylsilane CAS No. 75-78-5

Dichlorodimethylsilane

Cat. No.: B041323
CAS No.: 75-78-5
M. Wt: 129.06 g/mol
InChI Key: LIKFHECYJZWXFJ-UHFFFAOYSA-N
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Description

Dichlorodimethylsilane, also known as dichlorodimethylsilicon, is an organosilicon compound with the molecular formula Si(CH₃)₂Cl₂. It is a colorless liquid at room temperature and has a pungent odor. This compound is highly reactive with water, forming both cyclic and linear silicon-oxygen chains. This compound is primarily used as a precursor to various silicon-based materials, including silicones and polysilanes .

Mechanism of Action

Target of Action

Dichlorodimethylsilane (DMDCS) is a versatile organosilicon compound that primarily targets silicon-oxygen (Si-O) backbones . It is used as a silylating agent for the silylation of Pd/SiO2 catalysts and in the synthesis of hydrophilic and hydrophobic silica nanoparticles .

Mode of Action

DMDCS interacts with its targets through a process known as silylation . In this process, DMDCS forms a covalent bond with the silicon-oxygen backbones, modifying their properties. This interaction is crucial in the synthesis of linear and cyclic silicones , and in enhancing the catalytic activity for the selective hydrogenation of aromatic ketones .

Biochemical Pathways

The primary biochemical pathway affected by DMDCS is the synthesis of silicones . DMDCS hydrolyzes to form linear and cyclic silicones, compounds containing Si-O backbones . The length of the resulting polymer is dependent on the concentration of chain-ending groups that are added to the reaction mixture .

Pharmacokinetics

It’s important to note that dmdcs is a volatile liquid at room temperature with a boiling point of 70°c . This suggests that it can be rapidly distributed in the environment and might be absorbed through inhalation .

Result of Action

The action of DMDCS results in the formation of silicones and the enhancement of catalytic activity for the selective hydrogenation of aromatic ketones . It also enables the synthesis of hydrophilic and hydrophobic silica nanoparticles .

Action Environment

The action of DMDCS can be influenced by environmental factors such as temperature and the presence of water. For instance, DMDCS hydrolyzes in the presence of water to form silicones . Additionally, it is sensitive to hydrolysis , suggesting that its stability and efficacy could be affected by humidity and other aqueous environments. It should be stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorodimethylsilane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon. The reaction is catalyzed by copper(I) oxide (Cu₂O).

Industrial Production Methods: On an industrial scale, the production of this compound involves the direct reaction of elemental silicon with methyl chloride in the presence of a copper catalyst. This process is highly efficient and allows for the large-scale production of this compound, which is then used as a key intermediate in the manufacture of silicones and other silicon-based materials .

Chemical Reactions Analysis

Types of Reactions: Dichlorodimethylsilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of this compound include dimethylsilanediol, linear and cyclic polysiloxanes, and alkoxysilanes .

Scientific Research Applications

Dichlorodimethylsilane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Dichlorodimethylsilane is unique among organosilicon compounds due to its high reactivity and versatility in forming various silicon-based materials. Similar compounds include:

This compound’s unique combination of reactivity and versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dichloro(dimethyl)silane
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InChI

InChI=1S/C2H6Cl2Si/c1-5(2,3)4/h1-2H3
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InChI Key

LIKFHECYJZWXFJ-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(Cl)Cl
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Molecular Formula

C2H6Cl2Si, Array
Record name DIMETHYLDICHLOROSILANE
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Related CAS

30107-43-8
Record name Silane, dichlorodimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID9026425
Record name Dimethyldichlorosilane
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Molecular Weight

129.06 g/mol
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Physical Description

Dimethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 16 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Clear liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [MSDSonline], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

158 °F at 760 mmHg (EPA, 1998), 70.3 °C, 71 °C
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Flash Point

16 °F (EPA, 1998), -8.9 °C, 16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007), -9 °C c.c.
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Solubility

Decomposes in water and ethanol, Soluble in benzene and ether, Solubility in water: reaction
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Density

1.1 (EPA, 1998) - Denser than water; will sink, 1.064 g/cu cm at 25 °C, Relative density (water = 1): 1.07
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Vapor Density

4.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

100 mmHg at 63.5 °F (EPA, 1998), 144.0 [mmHg], 144 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.5
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Color/Form

Colorless liquid

CAS No.

75-78-5
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Melting Point

-123 °F (EPA, 1998), -16 °C, -76 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorodimethylsilane
Reactant of Route 2
Dichlorodimethylsilane

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